2-Methylpentane-1,2-diamine
Overview
Description
2-Methylpentane-1,2-diamine is an organic compound belonging to the amine family. It is a colorless liquid with the molecular formula C6H16N2 and a molar mass of 116.208 g/mol . This compound is known for its applications in various industrial processes, particularly in the production of polymers and as a curing agent for epoxy resins .
Preparation Methods
2-Methylpentane-1,2-diamine is typically synthesized through the hydrogenation of 2-methylglutaronitrile . The reaction involves the use of hydrogen gas in the presence of a suitable catalyst, such as palladium on carbon, under high pressure and temperature conditions. The industrial production of this compound follows similar methods, ensuring high purity and yield .
Chemical Reactions Analysis
2-Methylpentane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: It can be reduced to form primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides to form substituted amines.
Condensation: It can react with aldehydes or ketones to form Schiff bases or imines.
Common reagents used in these reactions include potassium permanganate, hydrogen peroxide, lithium aluminum hydride, and various halides . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Methylpentane-1,2-diamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methylpentane-1,2-diamine involves its interaction with various molecular targets, primarily through its amine groups. These groups can form hydrogen bonds and ionic interactions with other molecules, facilitating reactions such as polymerization and curing of resins. The pathways involved include nucleophilic substitution and condensation reactions, which are essential for the formation of polymers and other complex structures .
Comparison with Similar Compounds
2-Methylpentane-1,2-diamine can be compared with other similar compounds such as:
Hexamethylenediamine: This compound has a similar structure but lacks the methyl group, making it less branched and slightly different in reactivity.
1,2-Diaminocyclohexane: This compound has a cyclic structure, which imparts different physical and chemical properties compared to the linear structure of this compound.
The uniqueness of this compound lies in its branched structure, which provides specific reactivity and properties that are advantageous in certain industrial applications .
Properties
IUPAC Name |
2-methylpentane-1,2-diamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2/c1-3-4-6(2,8)5-7/h3-5,7-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUDPMVLRRITCFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(CN)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100868-68-6 | |
Record name | 2-methylpentane-1,2-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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